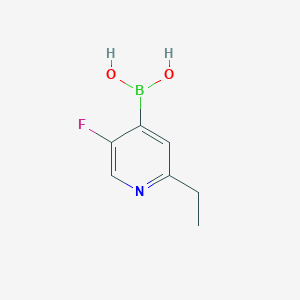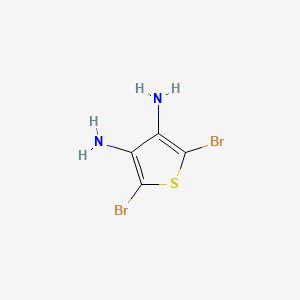![molecular formula C14H11FO3 B14075884 3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B14075884.png)
3'-Fluoro-4-methoxy-[1,1'-biphenyl]-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid is an organic compound that belongs to the class of biphenyl derivatives. These compounds are characterized by two benzene rings connected by a single bond. The presence of a fluoro group at the 3’ position and a methoxy group at the 4 position on the biphenyl structure, along with a carboxylic acid group at the 3 position, makes this compound unique. It is used in various scientific research applications due to its distinct chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid derivative and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions often include a solvent such as toluene or ethanol and a temperature range of 80-100°C .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar cross-coupling techniques. The use of continuous flow reactors can also enhance the efficiency and scalability of the process. The choice of catalysts, solvents, and reaction conditions is optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can convert the methoxy group to a hydroxyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 3’-Fluoro-4-hydroxy-[1,1’-biphenyl]-3-carboxylic acid.
Reduction: 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-methanol.
Substitution: 3’-Amino-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid.
Applications De Recherche Scientifique
3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers
Mécanisme D'action
The mechanism of action of 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist for certain receptors, modulating their activity. The pathways involved may include signal transduction cascades, leading to changes in cellular responses. The exact mechanism depends on the specific application and target .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-2-methoxyphenylboronic acid
- 3-Fluoro-5-methoxyphenylboronic acid
Uniqueness
Compared to these similar compounds, 3’-Fluoro-4-methoxy-[1,1’-biphenyl]-3-carboxylic acid is unique due to the presence of both a fluoro and a methoxy group on the biphenyl structure, along with a carboxylic acid group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable for specific research applications .
Propriétés
Formule moléculaire |
C14H11FO3 |
|---|---|
Poids moléculaire |
246.23 g/mol |
Nom IUPAC |
5-(3-fluorophenyl)-2-methoxybenzoic acid |
InChI |
InChI=1S/C14H11FO3/c1-18-13-6-5-10(8-12(13)14(16)17)9-3-2-4-11(15)7-9/h2-8H,1H3,(H,16,17) |
Clé InChI |
MAELCZSUPUZUEY-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E,6R)-2-(hydroxymethyl)-6-[(1S,3R,6R,8R,11S,12S,15R,16R)-6-hydroxy-7,7,12,16-tetramethyl-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid](/img/structure/B14075804.png)


![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
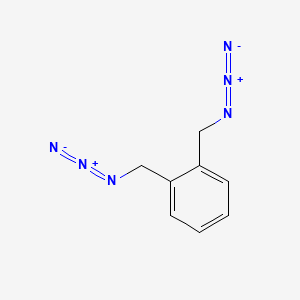
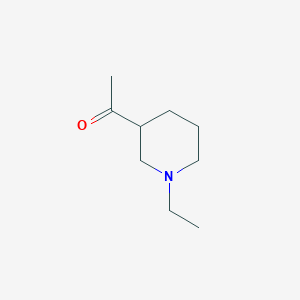
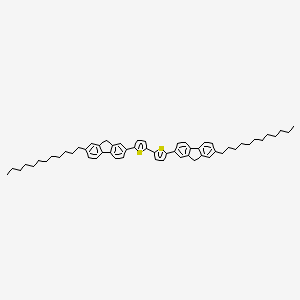
![3-(2-(5-(2-Oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)ethoxy)propanoic acid](/img/structure/B14075836.png)

![3-Methoxy-2h-benzo[7]annulen-2-one](/img/structure/B14075841.png)
![1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)

